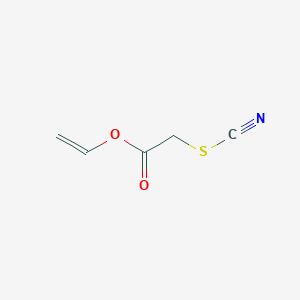
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane is an organic compound known for its unique structure and potential applications in various fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a dimethylheptenyl side chain. Its distinct structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane typically involves the reaction of 2,6-dimethylhept-3-en-3-ol with an appropriate dioxolane precursor under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethylhept-3-en-3-yl acetate
- 2,6-Dimethylhept-3-en-3-yl propionate
- 2,6-Dimethylhept-3-en-3-yl butyrate
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane stands out due to its dioxolane ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
| 90829-72-4 | |
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-(2,6-dimethylhept-3-en-3-yl)-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C13H24O2/c1-9(2)6-7-12(10(3)4)13-14-8-11(5)15-13/h7,9-11,13H,6,8H2,1-5H3 |
Clé InChI |
BVEUITQPSRGKBL-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(O1)C(=CCC(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)

![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)

